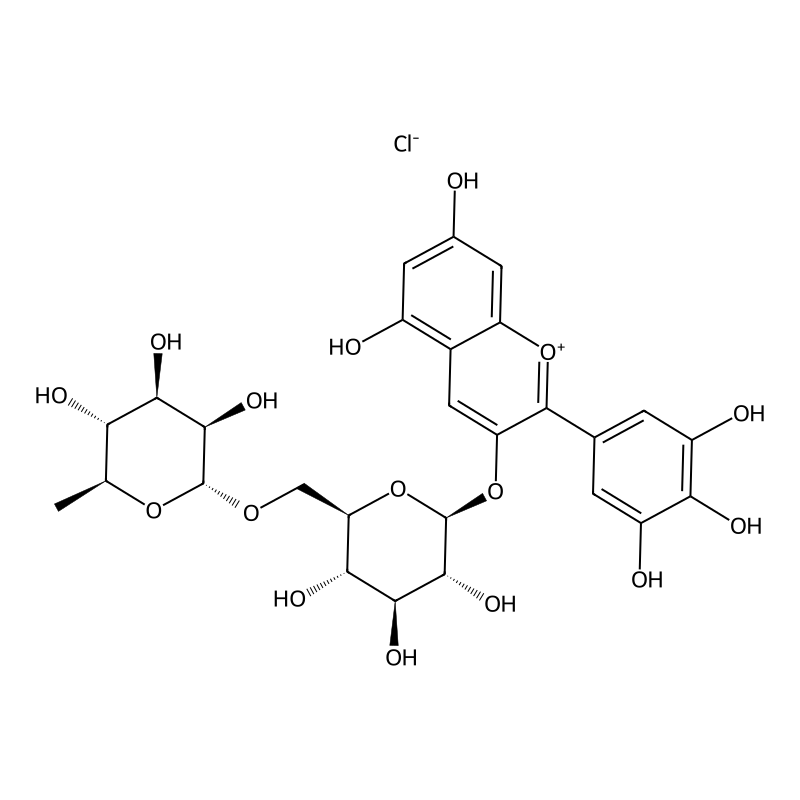

Delphinidin 3-rutinoside

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Delphinidin 3-rutinoside (CAS: 15674-58-5), also known as tulipanin, is a major dietary anthocyanin predominantly found in blackcurrants (Ribes nigrum) and eggplant peel (Solanum melongena). Structurally, it consists of a delphinidin aglycone—characterized by a highly reactive, tri-hydroxylated B-ring that confers potent antioxidant capacity—conjugated to a rutinoside (rhamnosyl-glucoside) moiety at the C-3 position [1]. In industrial and research procurement, this compound serves as a critical analytical standard for the quality control of premium botanical extracts and as an active pharmaceutical ingredient (API) in metabolic syndrome research. Its specific glycosylation pattern fundamentally alters its solubility, thermal stability, and in vivo absorption kinetics compared to simple glucosides or aglycones, making it an indispensable baseline material for accurate pharmacokinetic modeling and functional food formulation [2].

Research Fit

References

- [1] Zhao, L., et al. (2019). The Multifunctional Benefits of Naturally Occurring Delphinidin and Its Glycosides. Journal of Agricultural and Food Chemistry, 67(41), 11255-11271.

- [2] Matsumoto, H., et al. (2001). Orally Administered Delphinidin 3-Rutinoside and Cyanidin 3-Rutinoside Are Directly Absorbed in Rats and Humans and Appear in the Blood as the Intact Forms. Journal of Agricultural and Food Chemistry, 49(3), 1546-1551.

Substituting Delphinidin 3-rutinoside with closely related analogs, such as delphinidin 3-glucoside or cyanidin 3-rutinoside, compromises both analytical accuracy and biological reproducibility. Chromatographically, the rutinoside moiety alters the molecule's polarity and ionization efficiency, resulting in distinct retention times and calibration slopes during RP-HPLC analysis; using a generic anthocyanin standard leads to severe quantification errors in high-value commercial extracts [1]. Biologically, the exact combination of the tri-hydroxylated B-ring and the rutinose sugar is strictly required to activate specific receptor pathways, such as the Ca2+/CaMKII pathway for GLP-1 secretion, a mechanism that fails when either the specific aglycone or the specific sugar is altered [2]. Consequently, procurement of the exact Delphinidin 3-rutinoside structure is mandatory for valid incretin research and precise botanical standardization.

Substitution Risk

References

- [1] Stanojevic, L., et al. (2024). Assessment of Enzymatically Derived Blackcurrant Extract as Cosmetic Ingredient—Antioxidant Properties Determination and In Vitro Diffusion Study. Antioxidants, 13(9), 1115.

- [2] Kato, M., et al. (2015). The Anthocyanin Delphinidin 3-Rutinoside Stimulates Glucagon-Like Peptide-1 Secretion in Murine GLUTag Cell Line via the Ca2+/Calmodulin-Dependent Kinase II Pathway. PLoS One, 10(5), e0126157.

Structural Specificity in GLP-1 Secretagogue Activity

In enteroendocrine L-cell models (GLUTag), Delphinidin 3-rutinoside demonstrates highly specific secretagogue activity that cannot be replicated by its close analogs. Research indicates that the rutinose moiety acts as a potent enhancer of GLP-1 secretion, but strictly requires the presence of the three hydroxyl groups on the delphinidin B-ring [1]. When compared to cyanidin 3-rutinoside (which lacks one hydroxyl group) or delphinidin 3-glucoside (which lacks the rutinose moiety), only Delphinidin 3-rutinoside successfully triggered the inositol 1,4,5-trisphosphate receptor-mediated Ca2+/CaMKII pathway to stimulate significant GLP-1 release [1].

| Evidence Dimension | GLP-1 secretion enhancement via CaMKII activation |

| Target Compound Data | Delphinidin 3-rutinoside (Potent GLP-1 secretagogue) |

| Comparator Or Baseline | Cyanidin 3-rutinoside and Delphinidin 3-glucoside (Inactive/significantly lower activity) |

| Quantified Difference | Only the exact D3R structure successfully activates the Ca2+/CaMKII pathway for GLP-1 release. |

| Conditions | Murine GLUTag cell line assay |

Researchers targeting the incretin pathway for diabetes therapeutics must procure this exact compound, as structural analogs fail to trigger the required receptor mechanism.

Chromatographic Resolution for Extract Standardization

For the commercial standardization of blackcurrant and eggplant extracts, Delphinidin 3-rutinoside must be used to generate accurate calibration curves due to its specific chromatographic behavior. Under standard RP-HPLC-UV conditions (520 nm), Delphinidin 3-rutinoside elutes at 25.9 minutes with a calibration slope of 0.00128 mmol/L [1]. In contrast, delphinidin 3-glucoside elutes earlier at 24.7 minutes (slope 0.00125 mmol/L), and cyanidin 3-rutinoside elutes later at 28.4 minutes (slope 0.00160 mmol/L) [1]. Using a surrogate standard results in peak misidentification and significant variance in calculated concentrations.

| Evidence Dimension | RP-HPLC retention time and calibration slope |

| Target Compound Data | Delphinidin 3-rutinoside (RT: 25.9 min, Slope: 0.00128 mmol/L) |

| Comparator Or Baseline | Delphinidin 3-glucoside (RT: 24.7 min) and Cyanidin 3-rutinoside (RT: 28.4 min, Slope: 0.00160 mmol/L) |

| Quantified Difference | 1.2 to 2.5 minute retention time delta and distinct ionization/calibration slopes. |

| Conditions | RP-HPLC-UV (520 nm) with C18 column and water/methanol/TFA gradient |

Accurate quantification of high-value commercial berry extracts requires the exact D3R standard to prevent peak misidentification and dosing errors in commercial nutraceuticals.

Thermal Degradation Kinetics in Processing Models

The thermal stability of anthocyanins during food processing is heavily dependent on their specific aglycone and glycosylation. During high-temperature treatments (e.g., baking or microwave heating), Delphinidin 3-rutinoside exhibits significantly faster degradation kinetics compared to cyanidin or peonidin derivatives [1]. The tri-hydroxylated B-ring of delphinidin makes it highly susceptible to oxidation and cleavage into gallic acid and phloroglucinaldehyde [2]. Consequently, D3R experiences the greatest percentage loss during thermal processing compared to the more stable peonidin-3-glucoside or cyanidin-3-rutinoside [1].

| Evidence Dimension | Thermal degradation rate during high-temperature processing |

| Target Compound Data | Delphinidin 3-rutinoside (High degradation rate / lower thermal stability) |

| Comparator Or Baseline | Peonidin 3-glucoside and Cyanidin 3-rutinoside (Higher thermal stability) |

| Quantified Difference | D3R exhibits significantly greater percentage loss during baking/heating than cyanidin or peonidin analogs. |

| Conditions | High-temperature food matrix processing (baking/microwave) |

Food scientists formulating functional foods must use D3R to accurately model color loss and shelf-life, as using cyanidin-based models will falsely overestimate thermal stability.

Intact Systemic Absorption for Pharmacokinetic Modeling

Unlike anthocyanin aglycones which are rapidly degraded in the gastrointestinal tract, Delphinidin 3-rutinoside is absorbed directly into the mammalian bloodstream as an intact glycoside. Pharmacokinetic studies demonstrate that orally administered Delphinidin 3-rutinoside appears in the blood plasma and is excreted in the urine in its intact unmetabolized form, alongside its 4'-methylated metabolite [1]. This intact absorption profile is fundamentally different from the rapid cleavage observed with the delphinidin aglycone, which breaks down into smaller phenolic acids prior to systemic circulation [2].

| Evidence Dimension | In vivo systemic absorption state |

| Target Compound Data | Delphinidin 3-rutinoside (Absorbed and circulates as an intact glycoside) |

| Comparator Or Baseline | Delphinidin aglycone (Rapidly cleaved into gallic acid and phloroglucinaldehyde) |

| Quantified Difference | D3R maintains its structural integrity in plasma, whereas the aglycone does not survive gastrointestinal transit intact. |

| Conditions | Oral administration in mammalian models (rats/humans) |

Toxicologists and pharmacologists must procure the rutinoside form to accurately study the physiological exposure and bioactivity of dietary anthocyanins in vivo.

Nutraceutical Quality Control and Standardization

Essential as a primary HPLC calibration standard for quantifying anthocyanin content in commercial blackcurrant (Ribes nigrum) and eggplant extracts, ensuring regulatory compliance and preventing dosing errors [1].

Incretin and Metabolic Syndrome Assays

Deployed in cell-based (e.g., GLUTag) and in vivo models to investigate GLP-1 secretagogue mechanisms, where its specific structural combination of a rutinose moiety and tri-hydroxylated B-ring is required for CaMKII pathway activation [2].

Pharmacokinetic and Bioavailability Tracking

Utilized as a stable, intact circulating biomarker in mammalian absorption studies to track enterohepatic recycling, biliary excretion, and the systemic distribution of dietary flavonoids [3].

Thermal Degradation Modeling in Functional Foods

Applied as a specific kinetic marker in food science to evaluate color stability, non-enzymatic browning, and antioxidant retention during high-temperature processing (e.g., pasteurization, baking), where it provides a more accurate baseline than cyanidin analogs [4].

Application Fit Matrix

References

- [1] Stanojevic, L., et al. (2024). Assessment of Enzymatically Derived Blackcurrant Extract as Cosmetic Ingredient—Antioxidant Properties Determination and In Vitro Diffusion Study. Antioxidants, 13(9), 1115.

- [2] Kato, M., et al. (2015). The Anthocyanin Delphinidin 3-Rutinoside Stimulates Glucagon-Like Peptide-1 Secretion in Murine GLUTag Cell Line via the Ca2+/Calmodulin-Dependent Kinase II Pathway. PLoS One, 10(5), e0126157.

- [3] Matsumoto, H., et al. (2001). Orally Administered Delphinidin 3-Rutinoside and Cyanidin 3-Rutinoside Are Directly Absorbed in Rats and Humans and Appear in the Blood as the Intact Forms. Journal of Agricultural and Food Chemistry, 49(3), 1546-1551.

- [4] Eliasova, M., et al. (2020). Influence of baking on anthocyanin content in coloured-grain wheat bread. Plant Soil Environ., 66(8), 381-386.

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

Wikipedia

Explore Compound Types